molecular formula C15H25N6OP B12795720 P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide CAS No. 13070-33-2

P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide

Cat. No.: B12795720
CAS No.: 13070-33-2
M. Wt: 336.37 g/mol
InChI Key: QCYLHTRZNGIABL-UHFFFAOYSA-N
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Description

P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C₁₅H₂₅N₆OP It is known for its unique structure, which includes a triazole ring, an aniline group, and a phosphonic diamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.

    Attachment of the Phosphonic Diamide Moiety: The final step involves the reaction of the triazole-aniline intermediate with a phosphonic diamide reagent under controlled conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic diamide moiety, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phosphonic diamide derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality in biological systems.

Medicine:

    Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for the development of new therapeutic agents.

    Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging and biosensing applications.

Industry:

    Electronics: It is used in the fabrication of electronic components, including semiconductors and sensors, due to its unique electronic properties.

Mechanism of Action

The mechanism by which P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazole ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • P-(5-Phenylamino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
  • P-(5-Anilino-3-methyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide

Comparison:

  • Structural Differences: The presence of different substituents on the triazole ring and aniline group distinguishes these compounds from P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide.
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
  • Applications: While similar compounds may have overlapping applications, the unique structural features of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide can make it more suitable for specific applications, such as in catalysis or drug development.

Properties

CAS No.

13070-33-2

Molecular Formula

C15H25N6OP

Molecular Weight

336.37 g/mol

IUPAC Name

2-[bis(dimethylamino)phosphoryl]-N-phenyl-5-propan-2-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C15H25N6OP/c1-12(2)14-17-15(16-13-10-8-7-9-11-13)21(18-14)23(22,19(3)4)20(5)6/h7-12H,1-6H3,(H,16,17,18)

InChI Key

QCYLHTRZNGIABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)NC2=CC=CC=C2)P(=O)(N(C)C)N(C)C

Origin of Product

United States

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